molecular formula C13H9ClF3NO2 B1401536 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline CAS No. 87294-19-7

3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline

Cat. No. B1401536
CAS RN: 87294-19-7
M. Wt: 303.66 g/mol
InChI Key: KEQOHFAIUFHELL-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline is a chemical compound with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 . It appears as a white to almost white powder or lump .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques.


Physical And Chemical Properties Analysis

This compound is solid at 20 degrees Celsius and has a melting point of 31 degrees Celsius . It’s insoluble in water . .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : This compound has been synthesized through various methods. For example, Wen Zi-qiang (2007) outlined a synthesis process starting from 3,4-dichloronitrobenzene, yielding a product characterized by high quality and minimal environmental impact (Wen Zi-qiang, 2007).

  • Insecticide Production : Wen Zi-qiang (2008) also explored its use in the synthesis of the insecticide Novaluron, demonstrating a significant overall yield of 68.9% (Wen Zi-qiang, 2008).

  • Polymer Science : Prescher et al. (1995) reported on the synthesis of side-group liquid-crystalline polymers using a compound structurally similar to 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline. These polymers were analyzed for their properties using techniques like size exclusion chromatography and differential scanning calorimetry (Prescher et al., 1995).

Liquid Crystal Technology

  • Liquid Crystalline Polymers : Investigations into the creation of liquid crystalline polymers with fluorine-containing mesogens, which include compounds similar to 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline, were conducted by D. Prescher et al. (1995). This research contributes to the understanding of the role of fluorine in stabilizing liquid crystalline states (D. Prescher et al., 1995).

Safety and Hazards

3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline is classified as air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-chloro-4-[4-(trifluoromethoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c14-11-7-8(18)1-6-12(11)19-9-2-4-10(5-3-9)20-13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQOHFAIUFHELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90832736
Record name 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90832736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline

CAS RN

87294-19-7
Record name 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87294-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90832736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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